molecular formula C17H19NO8S B1662861 Faropenem daloxate CAS No. 141702-36-5

Faropenem daloxate

Cat. No. B1662861
M. Wt: 397.4 g/mol
InChI Key: JQBKWZPHJOEQAO-DVPVEWDBSA-N
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Description

Faropenem daloxate, also known as Faropenem medoxomil, is an ester prodrug derivative of the beta-lactam antibiotic faropenem . It is an orally active beta-lactam antibiotic belonging to the penem group . It is resistant to some forms of extended-spectrum beta-lactamase . It was developed by Daiichi Asubio Pharma .


Synthesis Analysis

Faropenem is a unique antimicrobial penem being developed for oral administration as the pro-drug ester, faropenem-daloxate . A stability indicating LC method has been developed and validated for the determination of faropenem in bulk drug and pharmaceutical formulations in the presence of degradation products .


Molecular Structure Analysis

The molecular formula of Faropenem daloxate is C17H19NO8S . The molecular weight is 397.4 . The InChI code is 1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1 .


Chemical Reactions Analysis

Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It was found to be highly active against all the anaerobes tested (MIC 90 ≤ 0.5 mg/L) and was bactericidal against both β-lactamase-positive and -negative anaerobes .


Physical And Chemical Properties Analysis

The density of Faropenem daloxate is 1.55±0.1 g/cm3 (Predicted) . The boiling point is 622.3±65.0 °C (Predicted) . The vapor pressure is 4.3E-18mmHg at 25°C .

Scientific Research Applications

Broad-Spectrum Antibacterial Activity

Faropenem daloxate, as a daloxate ester prodrug form of faropenem, demonstrates broad-spectrum antibacterial activity against a wide range of gram-positive and gram-negative aerobes and anaerobes. Its chemical structure, featuring a tetrahydrofuran substituent at C2, contributes to its efficacy and stability. This antibiotic is particularly noted for its resistance to hydrolysis by many beta-lactamases, enhancing its therapeutic potential in treating various bacterial infections (Faropenem Medoxomil, 2020).

Treatment of Acute Bacterial Maxillary Sinusitis

Faropenem daloxate has been compared with cefuroxime axetil for the treatment of acute bacterial maxillary sinusitis in adults. Clinical trials have shown that faropenem daloxate is statistically equivalent to cefuroxime axetil in clinical efficacy, with a high continued clinical cure rate post-therapy. The predominant causative organisms for which faropenem daloxate is effective include Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus, and Moraxella catarrhalis (Siegert et al., 2003).

Pharmacological Actions and Clinical Development

Faropenem daloxate has been a subject of extensive research for its pharmacological actions, particularly in the treatment of community-acquired respiratory tract infections. The synthesis, pharmacological actions, and pharmacokinetics of faropenem daloxate have been studied, highlighting its potential as an orally active β-lactam antimicrobial agent with excellent activity against a range of bacteria, including extended-spectrum β-lactamase (ESBL)-producing strains (Sorbera et al., 2002).

In Vitro Activity and Clinical Trials

Faropenem daloxate's in vitro activity has been evaluated extensively against respiratory pathogens and less extensively against aerobic gram-positive, gram-negative, and anaerobic organisms. Clinical trials have demonstrated its noninferiority to comparators for the treatment of acute bacterial sinusitis, community-acquired pneumonia, acute exacerbation of chronic bronchitis, and uncomplicated skin and skin structure infections. Adverse events associated with faropenem are minimal, primarily including nausea, vomiting, and diarrhea (Gettig et al., 2008).

Activity Against Anaerobic Bacteria and Fastidious Periodontal Isolates

The efficacy of faropenem against anaerobic bacteria and fastidious periodontal isolates, such as Porphyromonas gingivalis and Prevotella spp., has been studied. Faropenem exhibits significant bactericidal effects and post-antibiotic effects, suggesting its utility in treating infections caused by periodontal bacteria or oral flora (Milazzo et al., 2003).

Safety And Hazards

The safety data sheet indicates that Faropenem daloxate has acute toxicity, oral,(Category 4), H302 .

Relevant Papers One relevant paper titled “Comparison of the efficacy and safety of faropenem daloxate” discusses the clinical efficacy of faropenem daloxate treatment .

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBKWZPHJOEQAO-DVPVEWDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Like other beta-lactam antibiotics, faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis.
Record name Faropenem medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Faropenem daloxate

CAS RN

141702-36-5
Record name Faropenem medoxomil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141702-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Faropenem medoxomil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141702365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Faropenem medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAROPENEM MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK523O4FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
LA Sorbera, N Del Fresno, RM Castaner… - Drugs of the …, 2002 - access.portico.org
The penems are a class of β-lactam antibiotics which possess potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria and are extremely …
Number of citations: 19 access.portico.org
R Siegert, O Berg, P Gehanno, A Leiberman… - European archives of …, 2003 - Springer
… a twice-daily oral regimen of faropenem daloxate (300 mg) or a … for clinical efficacy, faropenem daloxate treatment was found … cure rate in the faropenem daloxate group was 92.6% and …
Number of citations: 42 link.springer.com
A Khunvichai - 2003 - search.proquest.com
The aim of this study was to develop a pharmacokinetic-pharmacodynamic model to describe the antibacterial effect of faropenem based on free concentrations of faropenem in tissue …
Number of citations: 2 search.proquest.com
JP Gettig, CW Crank… - Annals of …, 2008 - journals.sagepub.com
… Absorption of faropenem daloxate delivered locally to different sites of the gastrointestinal tract (GIT) by an Enterion capsule (abstract A-943). Presented at: 41st Interscience Conference …
Number of citations: 57 journals.sagepub.com
SC Gill, CM Rubino, J Bassett, L Miller… - Antimicrobial agents …, 2010 - Am Soc Microbiol
There are few options for prophylaxis after exposure to Bacillus anthracis, especially in children and women of childbearing potential. Faropenem is a β-lactam in the penem subclass …
Number of citations: 13 journals.asm.org
KN Schurek, R Wiebe, JA Karlowsky… - Expert review of anti …, 2007 - Taylor & Francis
… safety of faropenem daloxate 300 mg PO, BID for 7 days versus faropenem daloxate 300 … trial comparing the efficacy and safety of faropenem daloxate 300mg PO, BID for 7 days with …
Number of citations: 106 www.tandfonline.com
MS Butler - Natural product reports, 2005 - pubs.rsc.org
… Faropenem daloxate 6 is a pro-drug of faropenem, an antibiotic which has been available for clinical use in Japan since 1997. Bayer had previously licensed faropenem daloxate 6 from …
Number of citations: 788 pubs.rsc.org
FJ Boswell, JP Ashby, JM Andrews… - Journal of Antimicrobial …, 2002 - academic.oup.com
… Faropenem-daloxate is a novel oral penem with a potent broad spectrum of activity against … of faropenem—the active moiety of faropenem-daloxate—and amoxicillin (protein binding 95…
Number of citations: 40 academic.oup.com
Y Hayashi, H Baba - Kucers' The Use of Antibiotics, 2017 - taylorfrancis.com
… as faropenem sodium hydrate (Farom) (C 12 H 14 NNaO 5 S ⋅ 21/2H 2 O; molecular weight, 352.34), whereas in the USA, faropenem medoxomil (also known as faropenem daloxate) (…
Number of citations: 2 www.taylorfrancis.com
R Echols, R Tosiello - Sixteenth European Congress of Clinical Microbiology …, 2006
Number of citations: 3

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